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Compound Name: 2-(Trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B169639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The furopyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in

medicinal chemistry due to its versatile biological activities. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of various furopyridine analogs across

different therapeutic areas, including oncology, central nervous system (CNS) disorders, and

infectious diseases. The information is presented to facilitate the rational design of novel and

potent furopyridine-based therapeutic agents.

Anticancer Activity: Targeting Kinases
Furopyridine derivatives have been extensively explored as potent inhibitors of various protein

kinases implicated in cancer progression, most notably Cyclin-Dependent Kinase 2 (CDK2) and

Epidermal Growth Factor Receptor (EGFR).

CDK2 Inhibition
A series of pyrazolopyridine, furopyridine, and pyridine derivatives have been synthesized and

evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme complex. The furopyridine

analog 14 demonstrated significant inhibitory activity.

Table 1: SAR of Furopyridine and Analogues as CDK2 Inhibitors
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Compound R1 R2 R3
CDK2 IC50
(µM)[1]

1 Naphthalen-2-yl Thiophen-2-yl CN 0.57

4 Naphthalen-2-yl Thiophen-2-yl CN 0.24

8 Naphthalen-2-yl Thiophen-2-yl NH2 0.65

11 Naphthalen-2-yl Thiophen-2-yl CN 0.50

14 (Furopyridine) Naphthalen-2-yl Thiophen-2-yl COOEt, NH2 0.93

Note: The core scaffold varies between pyridine, pyrazolopyridine, and furopyridine for the

compounds listed.

The structure-activity relationship suggests that the furopyridine core, while active, can be

modulated by various substitutions. For instance, the 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-

2-yl)nicotinonitrile (4) exhibited the most potent CDK2 inhibition in this series.[1]

EGFR Inhibition
Furopyridine derivatives have also been investigated as inhibitors of wild-type and mutant

forms of EGFR. A study on a series of 21 novel furanopyridinone derivatives identified

compound 4c as a potent cytotoxic agent against esophageal cancer cell lines, with its activity

attributed in part to EGFR inhibition.[2]

Table 2: Cytotoxicity of Furopyridinone Analogs against Esophageal Cancer Cell Lines

Compound Substituent (R) Cell Line
IC50 (µg/mL) after
48h[2]

4c
Specific complex

substituent
KYSE150 0.655

4c
Specific complex

substituent
KYSE70 1.329
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Molecular docking studies suggest that the C=O group of the pyridone moiety plays a crucial

role in binding to the EGFR active site.[2]

CNS Activity: Targeting Nicotinic Acetylcholine
Receptors
The influence of substitutions on the pyridine ring of furopyridine analogs has been explored for

its impact on binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs). A study on

5-substituted pyridine analogues revealed that bulky moieties could be introduced without

significantly compromising binding affinity.[3]

Table 3: SAR of 5-Substituted Pyridine Analogs as nAChR Ligands

Compound 5-Substituent nAChR Ki (nM)[3]

1 H 0.15

Analog A Phenyl 0.055

Analog B Substituted Phenyl 0.69

Analog C Heteroaryl 0.23

These findings suggest that the 5-position of the pyridine ring is a suitable point for modification

to modulate the pharmacokinetic and pharmacodynamic properties of these CNS-active

compounds.[3]

Anti-inflammatory, Antibacterial, and Antiviral
Activities
While the research on furopyridine analogs in these therapeutic areas is less extensive, some

studies have indicated their potential.

Anti-inflammatory Activity: The furan ring is a component of some known anti-inflammatory

drugs.[4] The general anti-inflammatory potential of pyridine derivatives has also been noted.

[5]
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Antibacterial Activity: The incorporation of a furan moiety into a pyridine structure is a

promising strategy for designing novel antimicrobial agents.[6] Studies on pyrrolopyrimidines,

which share structural similarities with furopyridines, have shown that halogen substitutions

can lead to potent activity against Staphylococcus aureus, with MIC values as low as 8 mg/L.

[7]

Antiviral Activity: Furopyridine derivatives have been mentioned to possess antiviral

properties.[8] Structure-activity relationship studies of various heterocyclic compounds have

been conducted to identify potent antiviral agents.[9][10]

Further dedicated SAR studies are required to fully elucidate the potential of furopyridine

analogs in these areas and to provide clear quantitative data for comparison.

Signaling Pathways and Experimental Workflows
To understand the mechanism of action of furopyridine analogs, it is crucial to visualize the

signaling pathways they modulate and the experimental workflows used to assess their activity.
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Caption: EGFR Signaling Pathway Inhibition by Furopyridine Analogs.
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Caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.
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Caption: General Workflow for an MTT Cytotoxicity Assay.
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MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator

of cell viability, proliferation, and cytotoxicity.

Materials:

96-well plates

Furopyridine analog compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Cell culture medium

Solubilizing agent (e.g., DMSO, acidified isopropanol)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of the furopyridine analog compounds. Include a

vehicle control (e.g., DMSO).

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2

incubator.

Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this

time, viable cells will reduce the yellow MTT to purple formazan crystals.

After the second incubation, carefully remove the medium and add a solubilizing agent to

dissolve the formazan crystals.

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
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Calculate the percentage of cell viability compared to the vehicle control and determine the

IC50 value for each compound.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of furopyridine

analogs against a specific kinase. The specific substrate and conditions will vary depending on

the kinase being studied.

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Kinase assay buffer

Furopyridine analog compounds

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Microplate reader

Procedure:

Prepare serial dilutions of the furopyridine analog compounds in an appropriate solvent (e.g.,

DMSO).

In a microplate, add the kinase, the test compound at various concentrations, and the kinase

assay buffer.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

This reagent will typically generate a luminescent or fluorescent signal that is inversely
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proportional to the kinase activity.

Measure the signal using a microplate reader.

Calculate the percentage of kinase inhibition for each compound concentration and

determine the IC50 value.

This guide provides a foundational understanding of the SAR of furopyridine analogs. The

presented data and protocols are intended to aid researchers in the design and evaluation of

new, more effective furopyridine-based therapeutic agents. Further exploration into diverse

biological targets and the expansion of SAR studies will undoubtedly unlock the full therapeutic

potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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